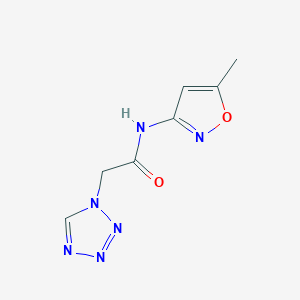![molecular formula C11H12ClN3O4 B4330979 methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate](/img/structure/B4330979.png)
methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate
Vue d'ensemble
Description
Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is synthesized using a specific method and has been studied extensively for its mechanism of action and potential applications.
Mécanisme D'action
Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate works by inhibiting specific enzymes and modulating cellular signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate has various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of cellular signaling pathways. It has been shown to have anti-inflammatory and anti-tumor effects, as well as potential neuroprotective effects. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate has several advantages for lab experiments, including its specificity and potency. It has been shown to have a high selectivity for specific enzymes and signaling pathways, which makes it a valuable tool for studying these processes. It is also highly potent, which means that small amounts can be used to achieve significant effects. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate. One potential area of research is the development of new analogs with improved potency and selectivity. Another area of research is the identification of new targets and signaling pathways that are affected by the compound. Additionally, there is a need for further studies on the potential toxicity and side effects of the compound, as well as its potential applications in clinical settings. Overall, methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate is a promising compound with a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
Methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate has been studied extensively for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of cellular signaling pathways. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. Its unique chemical structure and mechanism of action make it a valuable tool for understanding the underlying mechanisms of various biological processes.
Propriétés
IUPAC Name |
methyl 2-[[2-[(6-chloropyridine-3-carbonyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-19-10(17)6-14-9(16)5-15-11(18)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3,(H,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARKIZFFRVCFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 2-[[2-[[(6-chloro-3-pyridinyl)carbonyl]amino]acetyl]amino]-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4330908.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4330909.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(5-methylisoxazol-3-yl)ethanediamide](/img/structure/B4330916.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330929.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330932.png)
![7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4330934.png)
![ethyl [4,5-dimethyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4330940.png)
![1-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4330950.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4330955.png)


![methyl 6,8-dioxo-7-phenyl-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4330973.png)
![methyl 7-(4-fluorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4330975.png)
![10-(2,5-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330984.png)